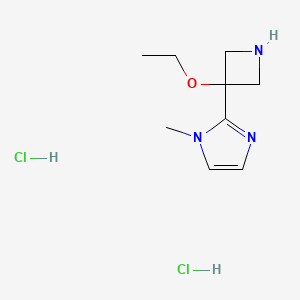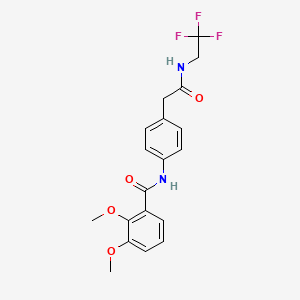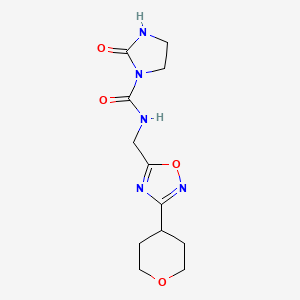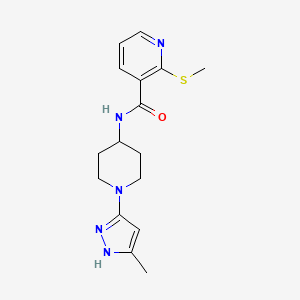![molecular formula C10H14ClN3O3 B2590839 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one CAS No. 2411294-53-4](/img/structure/B2590839.png)
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-Methylmorpholinonyl Chloroacetone or MOC-31.
作用機序
The exact mechanism of action of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the suppression of bacterial growth.
Biochemical and Physiological Effects
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. In addition, it has been shown to have antibacterial properties and can inhibit the growth of certain bacterial strains.
実験室実験の利点と制限
One of the main advantages of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using readily available reagents. Additionally, its anti-cancer and antibacterial properties make it a valuable tool in scientific research.
However, there are also limitations to the use of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential toxicity and side effects need to be further investigated before it can be used in clinical trials.
将来の方向性
There are several future directions for the use of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one in scientific research. One area of focus is the development of novel drug delivery systems using this compound. It has also shown promise in the treatment of bacterial infections, and further research is needed to explore its potential in this field. Additionally, its anti-cancer properties make it a valuable tool in the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and to investigate its potential toxicity and side effects.
Conclusion
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method and anti-cancer and antibacterial properties make it a valuable tool in scientific research. However, its mechanism of action and potential toxicity and side effects need to be further investigated before it can be used in clinical trials. There are several future directions for the use of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one in scientific research, including the development of novel drug delivery systems, the treatment of bacterial infections, and the development of new cancer therapies.
合成法
The synthesis of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one involves the reaction of chloroacetyl chloride with 5-methyl-1,2,4-oxadiazol-3-amine to form 2-chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)]propan-1-one. This intermediate is then reacted with morpholine to obtain the final product 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one. The synthesis method is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and has been used as a diagnostic tool for detecting cancer cells. It has also been used in the development of novel drug delivery systems and has shown promising results in the treatment of bacterial infections.
特性
IUPAC Name |
2-chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O3/c1-6(11)10(15)14-3-4-16-5-8(14)9-12-7(2)17-13-9/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLNYYNRHDYUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2COCCN2C(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2590757.png)
![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)





![1-(4-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2590769.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)
![N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2590771.png)
![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)


![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)